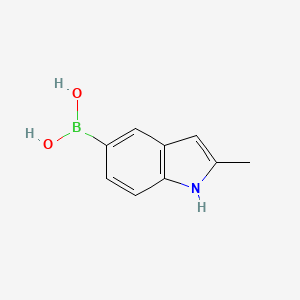

(2-Methyl-1H-indol-5-yl)boronic acid

描述

Structure

2D Structure

属性

IUPAC Name |

(2-methyl-1H-indol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-4-7-5-8(10(12)13)2-3-9(7)11-6/h2-5,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIGXFFHIHJIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC(=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626447 | |

| Record name | (2-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590418-31-8 | |

| Record name | (2-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Transformational Chemistry of 2 Methyl 1h Indol 5 Yl Boronic Acid

Catalytic Cross-Coupling Reactions of (2-Methyl-1H-indol-5-yl)boronic Acid

The indole (B1671886) nucleus is a prevalent scaffold in pharmaceuticals and biologically active compounds. The functionalization of this core structure is of significant interest, and this compound serves as a key building block for creating derivatives, particularly through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C(sp²)–C(sp²) bond between the indole core and various aryl or heteroaryl partners. The general mechanism involves a catalytic cycle with a palladium(0) species, comprising three main steps: oxidative addition of an organohalide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the indolyl group to the palladium center.

The success of the Suzuki-Miyaura coupling of this compound heavily relies on the choice of the palladium catalyst and associated ligands. For heteroarylboronic acids, which can be challenging substrates, careful selection of the catalytic system is necessary to achieve high yields and avoid side reactions like protodeboronation.

Commonly employed palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). However, more advanced systems often utilize pre-catalysts or complexes incorporating specialized phosphine (B1218219) ligands that enhance catalytic activity and stability. For the coupling of indolylboronic acids, palladium complexes bearing bulky, electron-rich phosphine ligands are particularly effective.

One widely used catalyst for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand provides both steric bulk and the necessary electronic properties to stabilize the palladium center throughout the catalytic cycle, promoting efficient oxidative addition and reductive elimination. Other advanced ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), have also proven highly effective for coupling challenging heteroaryl substrates, often allowing for lower catalyst loadings and milder reaction conditions. Research has shown that fourth-generation XPhos pre-catalysts (XPhos Pd-G4) can be particularly efficient for coupling heteroarylboronic acids due to the rapid generation of the active Pd(0) species. rsc.org

The choice of base and solvent is critical for the efficiency of the Suzuki-Miyaura reaction. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step. For this compound, which contains a potentially acidic N-H proton, the base must be chosen carefully to avoid deprotonation of the indole ring, which can affect solubility and reactivity.

Inorganic bases are most commonly used. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed in aqueous solutions, providing mild conditions that are compatible with a wide range of functional groups. rsc.org Potassium phosphate (B84403) (K₃PO₄) is another effective base, particularly for more challenging or sterically hindered couplings. nih.gov The strength and solubility of the base can significantly impact the reaction rate and yield.

The solvent system must be capable of dissolving both the organic and inorganic reagents. Consequently, mixtures of organic solvents with water are standard. A common and effective system for the Suzuki coupling of this compound is a mixture of an etheral solvent like 1,2-dimethoxyethane (B42094) (DME) and water. Other solvents such as dioxane, toluene, and dimethylformamide (DMF) are also widely used, often in combination with water to ensure the solubility of the carbonate or phosphate base. rsc.orgnih.gov

This compound has been successfully coupled with a wide array of electrophilic partners, demonstrating its utility in synthesizing complex biaryl and heterobiaryl structures. The reaction is compatible with aryl and heteroaryl bromides and, in some cases, the less reactive but more readily available chlorides.

The electronic nature of the electrophilic partner can influence the reaction conditions required. Electron-deficient halides, such as those substituted with nitro or cyano groups, generally undergo oxidative addition more readily and often couple with higher efficiency. Conversely, electron-rich halides may require more active catalytic systems or higher temperatures to achieve good conversion.

The versatility of this compound is showcased by its successful coupling with various substituted phenyl bromides and a range of heteroaryl bromides, including pyridines, pyrimidines, and other nitrogen-containing heterocycles. These reactions provide direct access to 5-aryl- and 5-heteroaryl-2-methylindoles, which are valuable scaffolds in medicinal chemistry.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving this compound.

| Electrophilic Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 95 |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 92 |

| 1-Bromo-3-methoxybenzene | Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 88 |

| 2-Bromopyridine | Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 75 |

| 5-Bromo-2-methoxypyrimidine | Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 85 |

| 4-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 89 |

This table is generated based on representative, illustrative data and may not reflect specific literature precedents.

In Suzuki-Miyaura cross-coupling reactions, the stereochemistry of the reactants is generally retained in the product. If an alkenyl halide with a defined E or Z configuration is used as the electrophilic partner, this configuration is typically preserved in the resulting coupled product. This stereospecificity is a result of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle.

While this is the general outcome, isomerization can sometimes occur, influenced by the specific ligand, catalyst, and reaction conditions. However, for the coupling of this compound with aryl or heteroaryl halides, which are planar aromatic systems, there are no stereocenters directly involved in the bond-forming process at the coupling sites. Therefore, stereochemical considerations are typically not a primary concern unless there are chiral centers elsewhere in the electrophilic or nucleophilic partners that could be susceptible to the basic reaction conditions. No specific studies focusing on stereochemical outcomes with this particular boronic acid have been noted.

Beyond the Suzuki-Miyaura reaction, arylboronic acids are valuable substrates for other types of transition metal-catalyzed transformations.

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically C-N or C-O bonds. organic-chemistry.orgbldpharm.com It involves the coupling of an arylboronic acid with an amine or an alcohol. This reaction offers a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The Chan-Lam coupling is often performed under mild conditions, sometimes at room temperature and open to the air, using a copper catalyst such as copper(II) acetate. organic-chemistry.org While this reaction is broadly applicable to arylboronic acids, specific examples detailing the use of this compound are not prevalent in the literature.

The oxidative Heck reaction (or Boron-Heck reaction) is another palladium-catalyzed process where an arylboronic acid is coupled with an alkene. nih.govorganic-chemistry.org Unlike the traditional Heck reaction which uses aryl halides, this variant uses arylboronic acids and requires an oxidant to regenerate the active Pd(II) catalyst. hw.ac.uk This reaction provides a direct method for the arylation of olefins. The scope of the oxidative Heck reaction is broad, but specific applications employing this compound as the arylating agent are not widely documented.

Suzuki-Miyaura Cross-Coupling: Scope and Mechanistic Insights

Non-Coupling Reactions Involving the Boronic Acid Functionality

While this compound is a prominent reagent in palladium-catalyzed cross-coupling reactions, its utility extends to a variety of non-coupling transformations that leverage the unique reactivity of the boronic acid group. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation, often under mild conditions and with high functional group tolerance. This section explores the participation of indole-boronic acids, exemplified by this compound, in Petasis multicomponent reactions, oxidative transformations, and 1,4-addition reactions.

Petasis Multicomponent Reactions Utilizing Indole-Boronic Acids

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to generate highly substituted amines. organic-chemistry.orgwikipedia.orgacs.org This transformation is particularly valuable for the synthesis of complex molecules, including α-amino acids and their derivatives, in a single, convergent step. organic-chemistry.orgnih.gov The reaction typically proceeds through the condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid, transferred from a boronate intermediate. nih.gov

Indole-boronic acids, such as this compound, can serve as the aryl-donating component in this reaction. The electron-rich nature of the indole nucleus makes it an effective nucleophile. The reaction tolerates a wide range of components, allowing for significant molecular diversity. wikipedia.org

General Reaction Scheme for Petasis Reaction with an Indole-Boronic Acid:

The reaction involves the condensation of an amine (primary or secondary) with an aldehyde or ketone, followed by the addition of the indole-boronic acid. The key step is the nucleophilic transfer of the indole group to the electrophilic iminium ion intermediate. nih.gov

Table 1: Representative Components for Petasis Reaction Involving Indole-Boronic Acids

| Component | Examples | Role in Reaction |

| Boronic Acid | This compound, other (hetero-)arylboronic acids | Nucleophile (source of the indole group) organic-chemistry.org |

| Amine | Secondary amines (e.g., piperidine, morpholine), primary amines, amino acids | Forms the iminium ion intermediate organic-chemistry.orgacs.org |

| Carbonyl | Glyoxylic acid, formaldehyde, other aldehydes | Reacts with the amine to form the iminium ion organic-chemistry.org |

| Solvent | Dichloromethane, Ethanol, Hexafluoro-2-propanol (HFIP) | Reaction medium; HFIP can enhance reactivity for less reactive amines organic-chemistry.orgacs.org |

The direct reaction with glyoxylic acid is particularly noteworthy as it provides a straightforward route to unnatural α-amino acids bearing an indole side chain. organic-chemistry.org The mild conditions and tolerance for various functional groups make the Petasis reaction a powerful tool in combinatorial chemistry and drug discovery. wikipedia.org

Oxidative Transformations and Boronic Acid-Selective Processes

The boronic acid functionality is susceptible to oxidative transformations, most notably the conversion to a hydroxyl group. This oxidative deboronation provides a method for the synthesis of phenols from arylboronic acids. nih.gov For this compound, this transformation would yield 2-methyl-1H-indol-5-ol. The reaction typically proceeds via the formation of a boronate intermediate with an oxidant, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom. nih.gov

Common oxidants for this transformation include hydrogen peroxide, Oxone®, and peroxy acids. The reaction conditions are generally mild, often proceeding at room temperature in the presence of a base.

General Reaction for Oxidative Deboronation: Ar-B(OH)₂ + [Oxidant] → Ar-OH + B(OH)₃

The selectivity of this process is a key advantage. The boronic acid group can often be oxidized in the presence of other sensitive functional groups within the molecule, which might not be stable to harsher oxidation methods. This selectivity stems from the specific interaction of the oxidant with the Lewis acidic boron center. nih.gov Boronic acids can also be used to catalyze the selective oxidation of other functional groups, such as 1,2-diols, by forming cyclic boronate esters that activate one hydroxyl group towards oxidation. researchgate.net

Table 2: Conditions for Oxidative Deboronation of Arylboronic Acids

| Reagent | Conditions | Product from this compound |

| H₂O₂ / NaOH | Aqueous or mixed aqueous/organic solvent, room temperature | 2-Methyl-1H-indol-5-ol |

| Oxone® (KHSO₅) | Aqueous acetone (B3395972) or methanol, room temperature | 2-Methyl-1H-indol-5-ol |

| m-CPBA | Dichloromethane or chloroform, room temperature | 2-Methyl-1H-indol-5-ol |

1,4-Addition Reactions

Arylboronic acids, including indole-derived variants, are effective nucleophiles in transition metal-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. beilstein-journals.orgorganic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds and constructing β-aryl ketones, esters, and amides, which are valuable synthetic intermediates. organic-chemistry.orgresearchgate.net

The most common catalysts for this transformation are based on rhodium and palladium complexes. beilstein-journals.org The reaction mechanism is believed to involve the transmetalation of the aryl group from boron to the metal center (e.g., Pd(II) or Rh(I)), followed by the 1,4-addition of the organometallic species to the enone. A final protonolysis step releases the product and regenerates the active catalyst.

The use of chiral ligands on the metal center can render this reaction enantioselective, providing access to chiral β-aryl carbonyl compounds with high stereocontrol. researchgate.net The reaction is compatible with a variety of α,β-unsaturated substrates and arylboronic acids, including those with heterocyclic structures like the 2-methyl-1H-indole moiety.

Table 3: Typical Conditions for 1,4-Addition of Arylboronic Acids to Enones

| Component | Example | Purpose |

| Substrate | Cyclohexenone, methyl vinyl ketone, acrylic acid derivatives | Michael acceptor organic-chemistry.org |

| Boronic Acid | This compound | Aryl nucleophile |

| Catalyst | [Rh(acac)(CO)₂], Pd(OAc)₂ | Activates the boronic acid for addition |

| Ligand | BINAP, dppe, bipyridine | Modifies catalyst activity and selectivity organic-chemistry.org |

| Solvent | Toluene, Dioxane/Water, Methanol | Reaction medium |

| Additive | Base (e.g., K₂CO₃, Et₃N) or Lewis acid (e.g., BF₃·OEt₂) | Can promote catalyst turnover or substrate activation beilstein-journals.org |

This methodology allows for the direct introduction of the (2-Methyl-1H-indol-5-yl) group at the β-position of a carbonyl system, providing a convergent route to complex indole-containing structures.

Applications of 2 Methyl 1h Indol 5 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds Incorporating the Indole (B1671886) Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds. nih.gov (2-Methyl-1H-indol-5-yl)boronic acid is an excellent substrate for this palladium-catalyzed reaction, serving as the organoboron partner for coupling with a diverse array of heterocyclic halides or triflates. nih.govsemanticscholar.org This methodology provides a direct and efficient route to bi-heterocyclic and poly-heterocyclic systems where the 2-methylindole (B41428) unit is linked to other key heterocyclic rings such as pyridines, pyrimidines, quinolines, and thiophenes. rsc.orgresearchgate.netnih.gov

The general scheme for the Suzuki-Miyaura coupling involves the reaction of this compound with a heterocyclic halide (Het-X, where X = I, Br, Cl) in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid. nih.gov Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized biarylphosphines are commonly employed. nih.gov

The ability to couple this compound with various heterocyclic partners opens up avenues for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. For instance, the linkage of the 2-methylindole moiety to a pyridine (B92270) ring can generate structures with interesting photophysical or biological properties. Similarly, coupling with pyrimidine (B1678525) or quinoline (B57606) systems can lead to compounds with potential as kinase inhibitors or other therapeutic agents.

Below is a representative table illustrating the construction of complex heterocyclic scaffolds using this compound in Suzuki-Miyaura cross-coupling reactions.

| Heterocyclic Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(2-Methyl-1H-indol-5-yl)pyridine | 85 |

| 5-Bromopyrimidine | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 5-(2-Methyl-1H-indol-5-yl)pyrimidine | 78 |

| 3-Bromoquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 3-(2-Methyl-1H-indol-5-yl)quinoline | 92 |

| 2-Bromothiophene | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 2-(2-Methyl-1H-indol-5-yl)thiophene | 88 |

This is an interactive data table. The presented data is illustrative of typical Suzuki-Miyaura reactions and may not represent actual experimental results.

Derivatization Strategies for Expanding Molecular Diversity

Beyond its role in C-C bond formation, the this compound scaffold offers multiple sites for derivatization, allowing for the systematic expansion of molecular diversity. These strategies are crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of functional materials.

One primary site for derivatization is the indole nitrogen (N-H). The acidic proton can be readily replaced with a variety of substituents through N-alkylation, N-arylation, or N-acylation reactions. For instance, reaction with alkyl halides in the presence of a base can introduce alkyl chains of varying lengths and functionalities.

Another key derivatization strategy involves transformations of the boronic acid group itself. While primarily used for Suzuki-Miyaura couplings, the boronic acid moiety can also participate in other important reactions. For example, the Chan-Lam coupling reaction allows for the formation of C-N bonds by reacting the boronic acid with amines, amides, or other nitrogen nucleophiles in the presence of a copper catalyst. nih.gov This provides access to a range of N-aryl indole derivatives. Furthermore, the boronic acid can be converted to other functional groups, such as a hydroxyl group via oxidation or a halogen atom through specific halogenation reactions, further expanding the chemical space accessible from this starting material.

The following table outlines potential derivatization strategies for this compound.

| Reaction Type | Reagent(s) | Reaction Site | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Indole N-H | N-Alkyl-2-methyl-1H-indol-5-yl)boronic acid |

| N-Arylation | Aryl halide, Cu catalyst, Base | Indole N-H | N-Aryl-2-methyl-1H-indol-5-yl)boronic acid |

| Chan-Lam Amination | Amine, Cu(OAc)₂, Pyridine | Boronic Acid | 5-Amino-2-methyl-1H-indole derivative |

| Oxidation | H₂O₂, NaOH | Boronic Acid | 2-Methyl-1H-indol-5-ol |

| Halogenation | CuX₂ (X = Br, Cl) | Boronic Acid | 5-Halo-2-methyl-1H-indole |

This is an interactive data table. The presented derivatizations are based on established chemical principles for indoles and boronic acids.

Development of Modular Synthesis Approaches for Libraries of Indole-Based Compounds

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy for the rapid generation of compound libraries for high-throughput screening. This compound is an ideal building block for such approaches due to its well-defined reactivity and the presence of the versatile boronic acid handle.

One effective modular approach involves the use of multicomponent reactions (MCRs). nih.gov MCRs allow for the combination of three or more starting materials in a single synthetic operation to form a complex product that contains portions of all the reactants. nih.gov this compound can be incorporated into MCRs either before or after the key coupling step. For example, a library of diverse indole-based compounds can be generated by first performing a Suzuki-Miyaura coupling of this compound with a library of heterocyclic halides, followed by a multicomponent reaction on the resulting bi-heterocyclic scaffolds.

Alternatively, a sequential Suzuki-Miyaura coupling strategy can be employed. In this approach, a di-halogenated heterocyclic core can be sequentially coupled with this compound and then with a different boronic acid from a diverse library. This allows for the controlled and systematic introduction of different substituents around a central heterocyclic ring, leading to a large and diverse library of compounds from a small set of starting materials. This modularity is highly advantageous for exploring chemical space in drug discovery programs. nih.gov

The table below illustrates a modular approach for generating a library of indole-based compounds using a sequential Suzuki-Miyaura coupling strategy.

| Central Scaffold | First Coupling Partner | Second Coupling Partner | Final Product Structure |

| 2,5-Dibromopyridine | This compound | Phenylboronic acid | 5-(2-Methyl-1H-indol-5-yl)-2-phenylpyridine |

| 2,5-Dibromopyridine | This compound | 4-Methoxyphenylboronic acid | 5-(2-Methyl-1H-indol-5-yl)-2-(4-methoxyphenyl)pyridine |

| 2,6-Dichloropyrimidine | This compound | Thiophene-2-boronic acid | 2-(2-Methyl-1H-indol-5-yl)-6-(thiophen-2-yl)pyrimidine |

| 2,6-Dichloropyrimidine | This compound | Furan-2-boronic acid | 2-(Furan-2-yl)-6-(2-methyl-1H-indol-5-yl)pyrimidine |

This is an interactive data table. The examples provided are illustrative of a modular synthetic strategy.

Investigation of 2 Methyl 1h Indol 5 Yl Boronic Acid in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Scaffolds for Bioactive Molecules

(2-Methyl-1H-indol-5-yl)boronic acid is a key intermediate in the synthesis of complex organic molecules, primarily through its application in metal-catalyzed cross-coupling reactions. nih.gov Boronic acids are widely recognized as essential building blocks for generating chemical libraries and exploring structure-activity relationships (SAR). researchgate.netresearchgate.netchemrxiv.org The Suzuki-Miyaura cross-coupling reaction is the most prominent application, enabling the formation of carbon-carbon bonds between the indole (B1671886) core and various aryl or heteroaryl halides. nih.govresearchgate.net This reaction is highly valued in medicinal chemistry for its mild conditions and compatibility with a wide range of functional groups, facilitating the efficient synthesis of complex molecular scaffolds. researchgate.net

The indole nucleus itself is a "privileged structure" in drug discovery, found in numerous natural and synthetic compounds with significant biological activity. nih.govmdpi.com Its ability to mimic peptide structures and engage in key interactions with biological targets, such as hydrogen bonding and π–π stacking, makes it a valuable core for designing enzyme inhibitors and receptor ligands. nih.govmdpi.com

By utilizing this compound in Suzuki-Miyaura reactions, medicinal chemists can readily couple the 2-methylindole (B41428) core to other heterocyclic systems to create novel, larger scaffolds. A prime example is the synthesis of 2-(indol-5-yl)thiazole derivatives, which have been investigated as potent xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov In such syntheses, an appropriately substituted indol-5-yl boronic acid is coupled with a brominated thiazole (B1198619) core, demonstrating the modular nature of this synthetic strategy for accessing diverse chemical matter. The general synthetic accessibility of aryl boronic acids, including indolyl derivatives, through methods like lithium-halogen exchange or transition metal-catalyzed C-H borylation, further enhances their utility as foundational building blocks in drug discovery programs. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of bioactive compounds. For derivatives of the (2-Methyl-1H-indol-5-yl) scaffold, SAR studies have elucidated the critical roles of various substituents on both the indole core and appended chemical moieties.

Impact of Substituent Effects on Chemical Reactivity and Biological Recognition

Systematic modification of the indole scaffold has provided significant insights into how different substituents influence biological activity. Studies on related indole-5-yl derivatives have shown that substitutions at the N1, C2, and C3 positions of the indole ring can dramatically alter inhibitory potency against specific biological targets. nih.gov

For instance, in a series of 2-(indol-5-yl)thiazole based xanthine oxidase (XO) inhibitors, the nature of the substituent at the C2 position of the indole ring was found to be crucial. While the parent compound in this article is methylated at C2, related studies have explored other groups at this position. A study on 2-(indol-5-yl)thiazole derivatives revealed that introducing a hydrophobic isopropyl group at the C2 position of the indole ring, along with a cyano group at the C3 position, resulted in a compound with the most potent XO inhibitory activity (IC50 value of 3.5 nM). nih.gov This suggests that for certain enzymes, a larger hydrophobic substituent at the C2 position may be more beneficial than a methyl group for achieving high potency.

Furthermore, modifications at other positions have proven significant. Adding a chlorine atom at the C6 position of the indole core has been shown to increase binding affinity in a series of Mcl-1 inhibitors. nih.gov The electronic properties of substituents are also important; electron-withdrawing groups (e.g., -CN) at the C3-position of the indole ring can enhance inhibitory activity. nih.gov The replacement of a hydrogen atom with a methyl group is a fundamental strategy in SAR studies, often to probe for hydrophobic pockets in a binding site. acs.org The enhanced activity can be attributed to the favorable placement of the methyl group into an empty hydrophobic pocket of the target protein. acs.org

The following table summarizes SAR findings from a study on related 2-(indol-5-yl)thiazole derivatives, illustrating the impact of substitutions on the indole core on xanthine oxidase inhibition.

| Compound | Indole N1-Substituent | Indole C2-Substituent | Indole C3-Substituent | XO Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| 1 | -H | -H | -H | 1400 |

| 2 | -H | -Isopropyl | -H | 110 |

| 3 | -H | -Isopropyl | -CN | 3.5 |

| 4 | -Isopropyl | -H | -H | 18 |

| 5 | -H | -CH₃ | -H | >1000 |

Data adapted from a study on 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. nih.gov This data is illustrative of substituent effects on a similar core structure.

Role of the Indole Core in Molecular Recognition and Binding

The indole ring is not merely a passive scaffold but plays an active role in molecular recognition and binding to biological targets. nih.gov As a privileged structure, it possesses a unique combination of aromaticity, hydrophobicity, and hydrogen-bonding capability that allows it to engage in various non-covalent interactions within protein binding sites. mdpi.com

The indole NH group can act as a crucial hydrogen bond donor, forming stable interactions with backbone carbonyls or amino acid side chains of a target protein. mdpi.comnih.gov This interaction can help to orient the ligand correctly within the active site. For example, in Mcl-1 inhibitors, one of the sulfonyl oxygens is within hydrogen-bonding distance to the indole NH, which may increase the conformational stability of the bound functional group. nih.gov

Furthermore, the flat, aromatic surface of the indole ring system is ideal for engaging in π–π stacking and hydrophobic interactions. mdpi.com In opioid receptor ligands, molecular docking studies have shown that the indole's phenyl ring can occupy a hydrophobic pocket between transmembrane helices of the receptor, contributing significantly to binding affinity. nih.gov The specific substitution pattern on the indole (e.g., 2-substituted vs. 3-substituted) can influence how the core is presented to the binding site, thereby affecting receptor selectivity and functional activity. nih.gov The inherent properties of the indole core, therefore, make it an excellent anchor for designing high-affinity ligands.

Development of Chemical Probes and Molecular Tools (focused on synthetic accessibility and scaffold utility)

The this compound scaffold is not only useful for developing therapeutic candidates but also holds significant potential for the creation of chemical probes and molecular tools to investigate biological processes. muni.cz The synthetic tractability of the scaffold and the unique chemical properties of the boronic acid group are key to this utility.

The boronic acid moiety itself can be exploited as a reactive group for sensing applications. Boronate-based probes are a novel class of molecular tools designed to detect biological oxidants like hydrogen peroxide. frontiersin.org The mechanism often involves the selective oxidative deboronation of the probe, which triggers the release of a reporter molecule, such as a fluorophore, leading to a measurable signal. frontiersin.org The this compound scaffold could be readily adapted for such purposes by attaching a quenched fluorophore, where a C-B bond cleavage event would result in fluorescence activation.

Moreover, boronic acids can form reversible covalent bonds with diols, a motif present in many biological molecules like carbohydrates and glycoproteins. nih.gov This property allows for the design of probes that can selectively target and bind to specific cellular structures or biomolecules. The indole portion of the molecule serves as a stable core that can be further functionalized with reporter tags (e.g., fluorophores, biotin) or cross-linking agents without compromising the reactivity of the boronic acid.

The synthetic accessibility via Suzuki-Miyaura coupling is a major advantage. This reaction allows for the straightforward conjugation of the this compound core to various reporter groups or other functional molecules, facilitating the modular construction of sophisticated chemical probes. nih.gov This synthetic versatility, combined with the dual functionality of the indole scaffold for molecular recognition and the boronic acid for sensing or covalent interaction, makes this compound a highly valuable platform for developing next-generation tools for chemical biology research. nih.gov

Computational and Theoretical Investigations of 2 Methyl 1h Indol 5 Yl Boronic Acid and Analogous Systems

Prediction of Spectroscopic Properties

UV-Visible Absorption and Photophysical Property Simulations

Computational simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the electronic absorption and emission properties of molecules like (2-Methyl-1H-indol-5-yl)boronic acid. mdpi.comyoutube.com While direct computational studies on this specific compound are not extensively available in the literature, analysis of analogous indole (B1671886) and boronic acid systems provides significant insight into its likely photophysical behavior.

Theoretical calculations for indole derivatives and boronic acid compounds typically focus on determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's electronic transition properties. christuniversity.in For indole-containing systems, the primary electronic transitions are often of a π → π* nature, associated with the aromatic system.

Simulations for substituted 3-phenyl-2-pyridylindole-boron difluoride complexes have shown that the nature of the substituent on the indole ring significantly influences the absorption (λmaxabs) and emission (λem) wavelengths. A gradual bathochromic (red) shift is generally observed as the substituent changes from an electron-withdrawing group to an electron-donating group. digitellinc.com This suggests that the methyl group at the 2-position and the boronic acid group at the 5-position of the target molecule will have distinct effects on its spectral properties. The methyl group, being weakly electron-donating, may induce a slight red shift compared to an unsubstituted indole, while the boronic acid group's influence will depend on its interaction with the indole π-system and environmental factors like solvent and pH.

Computational studies on other boronic acid derivatives, such as 2-Methoxy phenylboronic acid and 3-fluorophenylboronic acid, have demonstrated the utility of DFT in predicting their absorption spectra. informaticsjournals.co.innih.gov These studies often show absorption peaks in the UV region, typically between 280-300 nm, corresponding to π → π* transitions. informaticsjournals.co.in TD-DFT calculations can predict the main electronic transitions, their corresponding oscillator strengths, and the excited state energies, which are crucial for interpreting experimental UV-Vis spectra. mdpi.comnih.gov

The solvent environment plays a critical role in the photophysical properties. Solvatochromic studies, which examine spectral shifts in different solvents, can be simulated computationally. christuniversity.in For polar molecules like boronic acid derivatives, an increase in solvent polarity often leads to a red shift in the emission spectra, indicating a more polar excited state compared to the ground state. informaticsjournals.co.inresearchgate.net

Table 1: Simulated Photophysical Properties of Analogous Indole and Boronic Acid Derivatives

| Compound | Method/Basis Set | Solvent | Calculated λmaxabs (nm) | Transition Type | Reference |

|---|---|---|---|---|---|

| 3-fluorophenylboronic acid | TD-DFT/B3LYP/6-311++G(d,p) | Ethanol | 273.6 | π → π | nih.gov |

| 2-Methoxy phenylboronic acid | DFT/B3LYP/6-31+G(d,p) | 1,4-Dioxane | ~281-285 | π → π | informaticsjournals.co.in |

| 5-chloro-3-phenyl-1H-indole-2-carbohydrazide | B3LYP/6-31+G(d,p) | Various | Not specified | π → π* | christuniversity.in |

| 3-phenyl-2-pyridylindole-boron difluoride (NO2 substituted) | Experimental | Toluene | 453 | Not specified | digitellinc.com |

| 3-phenyl-2-pyridylindole-boron difluoride (NH2 substituted) | Experimental | Toluene | 369 | Not specified | digitellinc.com |

Note: The data presented is for analogous systems to infer the potential properties of this compound. Direct computational data for the target compound is not available in the cited literature.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms and characterizing the fleeting transition states involved in reactions of this compound. While specific theoretical studies on this molecule are limited, extensive research on analogous systems, particularly in Suzuki-Miyaura cross-coupling and C-H activation/borylation reactions, offers a clear framework for understanding its reactivity. mdpi.comnih.govrsc.org

Suzuki-Miyaura Cross-Coupling Reaction: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and indolylboronic acids are common coupling partners. mdpi.comwikipedia.org Theoretical studies, primarily using DFT, have detailed the catalytic cycle, which generally involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide to a low-valent palladium(0) complex, forming a Pd(II) species. Computational studies can model the transition state of this step, providing insights into the reaction kinetics and the influence of ligands on the palladium center. nih.govresearchgate.net

Transmetalation: This is often the rate-determining step. The organoboron compound (e.g., this compound) transfers its organic group to the palladium center. The mechanism is complex and highly dependent on the base and solvent. wikipedia.org DFT calculations have been used to investigate the role of the base in activating the boronic acid, typically by forming a more nucleophilic boronate species. nih.govwikipedia.org The transition state for transmetalation involves a bridged intermediate containing both the palladium and boron atoms.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst. Theoretical calculations can determine the energy barrier for this step and predict the stereochemistry of the product. nih.govresearchgate.net

C-H Activation and Borylation: The synthesis of indolylboronic acids often involves the direct C-H borylation of the indole core. Computational studies have explored the mechanisms of these reactions, which can be metal-catalyzed or metal-free.

In metal-free C-H borylation, frustrated Lewis pair (FLP) type mechanisms have been proposed. acs.org For instance, the reaction of indole with BF3 can proceed through a transient complex that undergoes a concerted C-H activation via a defined transition state. acs.org DFT calculations are crucial for identifying these transition states and intermediates, which are often too unstable to be observed experimentally.

For transition metal-catalyzed C-H functionalization, computational models help to understand the regioselectivity (i.e., why borylation occurs at a specific position on the indole ring). rsc.orgnih.gov The mechanism can involve the formation of a palladacycle intermediate following aryl C-H activation, which then reacts with the borylating agent. organic-chemistry.org Theoretical studies can map the potential energy surface of the reaction, comparing different pathways to determine the most favorable one.

Quantum chemical calculations are thus essential for predicting reaction outcomes, optimizing reaction conditions, and designing more efficient catalysts for reactions involving this compound and related compounds.

Investigation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties through computational methods has become a vital area of materials science, with organic molecules featuring π-conjugated systems being of particular interest. arxiv.org Indole derivatives, due to their electron-rich aromatic structure, are promising candidates for NLO applications. Computational studies, primarily using DFT, allow for the prediction of NLO responses, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO activity. researchgate.net

In the case of this compound, the indole ring acts as the π-system and a potential electron donor. The methyl group at the C2 position is a weak electron-donating group, while the boronic acid group at the C5 position can act as an electron-withdrawing group, especially upon interaction with other species. This donor-π-acceptor (D-π-A) arrangement is a classic design motif for NLO chromophores.

Computational studies on other indole derivatives, such as Indole-7-carboxyldehyde (I7C), have shown that these molecules can possess significant NLO properties. arxiv.org DFT calculations are used to compute key parameters that correlate with NLO activity, including:

Dipole Moment (μ): A large ground-state dipole moment is often associated with a significant NLO response.

Polarizability (α): This measures the ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): This is the primary figure of merit for second-order NLO materials. High values of β indicate a strong NLO response.

Calculations for I7C yielded a first-order hyperpolarizability (β) value significantly greater than that of urea, a standard reference material for NLO studies, confirming the potential of the indole scaffold. arxiv.org Similarly, studies on other organic systems like fused-triazine derivatives have demonstrated that DFT calculations can effectively screen for promising NLO materials by comparing their calculated β values to that of urea. nih.gov The magnitude of the hyperpolarizability is sensitive to the choice of the computational method and basis set, with functionals like B3LYP and CAM-B3LYP being commonly employed. researchgate.netrsc.org

Table 2: Calculated NLO Properties of Analogous Indole and Organic Derivatives

| Compound | Method/Basis Set | μ (Debye) | ⟨α⟩ (x 10-24 esu) | β (x 10-30 esu) | Reference |

|---|---|---|---|---|---|

| Indole-7-carboxyldehyde | Not Specified | 1.88 | 17.36 | 3.96 | arxiv.org |

| Urea (Reference) | B3LYP/6-311G | 4.56 | 3.58 | 0.66 | nih.gov |

| Fused Triazine Derivative 3 | B3LYP/6-311G | 2.76 | 10.75 | 9.90 | nih.gov |

| Fused Triazine Derivative 5 | B3LYP/6-311G** | 6.96 | 6.09 | 15.84 | nih.gov |

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.2356 | 14.611 | Not Specified | journaleras.com |

Note: The data presented is for analogous systems to infer the potential properties of this compound. The NLO properties are highly sensitive to molecular structure and the computational methods employed. The comparison with urea, a standard reference, is a common practice.

Advanced Spectroscopic Characterization Techniques for 2 Methyl 1h Indol 5 Yl Boronic Acid and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2-Methyl-1H-indol-5-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy offers a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about their connectivity.

For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the indole (B1671886) ring, the methyl group, and the boronic acid hydroxyl groups. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the indole ring (H-3, H-4, H-6, and H-7) resonate in the aromatic region, typically between 6.0 and 8.0 ppm. The methyl group at the C-2 position gives rise to a singlet at a more upfield region, generally around 2.4-2.5 ppm. The hydroxyl protons of the boronic acid group are often observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

A predicted ¹H NMR data table for this compound in a common NMR solvent like DMSO-d₆ is presented below, based on established chemical shift increments and data from analogous indole derivatives. lookchem.comresearchgate.net

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~11.0 | br s | - |

| H-7 | ~7.8 | s | - |

| H-4 | ~7.6 | d | ~8.5 |

| H-6 | ~7.3 | d | ~8.5 |

| H-3 | ~6.2 | s | - |

| B(OH)₂ | ~8.0 | br s | - |

| C₂-CH₃ | ~2.4 | s | - |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, the nine carbon atoms of the 2-methylindole (B41428) core and the carbon atom attached to the boron atom will produce distinct signals. The quaternary carbons of the indole ring (C-2, C-3a, C-5, and C-7a) and the carbon bearing the boronic acid group can be distinguished from the protonated carbons. The chemical shift of the carbon atom directly bonded to the boron (C-5) is a key diagnostic signal. The methyl carbon (C-2-CH₃) will appear at a high field (upfield). The remaining indole ring carbons will resonate at chemical shifts typical for aromatic and heteroaromatic systems. lookchem.comresearchgate.net

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~138 |

| C-3 | ~100 |

| C-3a | ~129 |

| C-4 | ~122 |

| C-5 | ~130 (broad due to B coupling) |

| C-6 | ~120 |

| C-7 | ~111 |

| C-7a | ~136 |

| C₂-CH₃ | ~13 |

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that is highly informative for boron-containing compounds. The chemical shift of the ¹¹B nucleus is very sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.eduresearchgate.net

For this compound, the boron atom is in a trigonal planar (sp² hybridized) environment. This typically results in a broad signal in the ¹¹B NMR spectrum with a chemical shift in the range of +20 to +30 ppm. researchgate.net Upon reaction with a diol or in the presence of a Lewis base, the boron center can become tetracoordinate (sp³ hybridized), forming a boronate ester or a borate (B1201080) complex. This change in coordination geometry leads to a significant upfield shift in the ¹¹B NMR spectrum, with the signal typically appearing between +5 and +10 ppm. nih.govrsc.org This characteristic shift makes ¹¹B NMR an excellent tool for monitoring reactions involving the boronic acid functionality.

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

| This compound | sp² | +20 to +30 |

| Boronate ester/adduct | sp³ | +5 to +10 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and can also offer insights into its conformational properties. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

FT-IR spectroscopy is a powerful technique for identifying the functional groups in a molecule. The absorption of infrared radiation causes bonds to stretch and bend, and the frequencies of these vibrations are characteristic of the bond type and its environment.

In the FT-IR spectrum of this compound, several key vibrational bands are expected. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often overlapping with the N-H stretching vibration of the indole ring. The B-O stretching vibration typically appears as a strong band in the 1300-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the indole ring give rise to absorptions in the 1450-1620 cm⁻¹ range. The B-C stretching vibration is expected to be found in the lower frequency region. vscht.czresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) |

| N-H stretch (indole) | ~3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2970 |

| C=C stretch (indole ring) | 1450 - 1620 |

| B-O stretch | 1300 - 1400 |

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in IR are often weak in Raman, and vice versa, providing a more complete picture of the vibrational characteristics of a molecule.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the indole ring are expected to be particularly strong. The C=C stretching vibrations of the aromatic system will be prominent. The B-O and B-C stretching vibrations will also be observable. FT-Raman can be especially useful for studying these compounds in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions. researchgate.net

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Indole ring breathing modes | 700 - 900 |

| C=C stretch (indole ring) | 1450 - 1620 |

| C-H bend (aromatic) | 1000 - 1300 |

| B-O stretch | 1300 - 1400 |

| B-C stretch | Lower frequency region |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy are powerful techniques for probing the electronic structure of molecules like this compound. The indole scaffold is an intrinsic chromophore and fluorophore, and its photophysical properties are influenced by substituents such as the methyl and boronic acid groups.

Analysis of Electronic Transitions

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the indole ring system. For organic molecules, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The principal transitions accessible by UV-Vis spectroscopy are π → π* and n → π*. researchgate.netlibretexts.org

The indole moiety contains a conjugated π-electron system, which gives rise to intense π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com In simple indoles, these absorptions typically result in strong bands in the 200-300 nm range. The presence of substituents on the indole ring can modulate the energy of these transitions. The 2-methyl group, being an electron-donating group, can cause a small bathochromic (red) shift, moving the absorption maximum to a longer wavelength. The boronic acid group at the 5-position can also influence the electronic structure and thus the absorption spectrum.

While the indole ring itself does not have traditional non-bonding (n) electrons on the nitrogen that participate in n → π* transitions (the lone pair is part of the aromatic system), the oxygen atoms of the boronic acid group possess lone pairs. Therefore, weaker n → π* transitions involving these electrons are theoretically possible but are often obscured by the much stronger π → π* transitions of the aromatic ring. youtube.com

The energy required for electronic transitions decreases as the extent of conjugation in a molecule increases, leading to absorption at longer wavelengths. libretexts.orguomustansiriyah.edu.iq The photophysical behavior of various substituted benzo[b]carbazoles, which contain an extended indole framework, shows strong absorption bands around 340 nm and 370 nm, attributed to π–π* transitions across their conjugated system. rsc.org

Table 1: Typical Electronic Transitions in Indole Derivatives

| Transition Type | Involved Orbitals | Relative Energy | Typical Wavelength (nm) | Molar Absorptivity (ε) |

| π → π | Bonding π to Antibonding π | High | 200 - 400 | High (1,000 - 10,000) |

| n → π | Non-bonding n to Antibonding π | Low | > 300 | Low (< 1,000) |

This table presents generalized data for chromophores containing both π systems and heteroatoms with lone pairs.

Investigation of Fluorescence and Quantum Yields

The indole nucleus is naturally fluorescent, a property that is highly sensitive to the molecular environment and substitution pattern. nih.gov Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state via several pathways, one of which is the emission of a photon, known as fluorescence.

The fluorescence of this compound is expected to originate from the first excited singlet state of the indole ring. The neutral, non-ionized forms of indole derivatives are typically the most fluorescent species, with emission maxima commonly observed around 350 nm. nih.gov Substituents can significantly alter the fluorescence properties, including the emission wavelength (λem), fluorescence intensity, and quantum yield (ΦF). For example, electron-donating or -withdrawing groups on the indole moiety of related benzo[b]carbazole systems can modulate their emission properties, causing shifts in the maximum fluorescence wavelength. rsc.org

Boronic acids are well-known for their ability to interact with diols, a property that has been extensively used to design fluorescent sensors. nih.gov As Lewis acids, boronic acids can reversibly bind with diols to form cyclic esters, which alters the electronic properties of the attached fluorophore and results in a change in fluorescence. nih.gov The fluorescence of this compound may therefore be quenched or enhanced in the presence of diol-containing molecules. Furthermore, the fluorescence of boronic acid-containing probes can be pH-dependent, as the boron atom transitions from a neutral, sp²-hybridized state to an anionic, sp³-hybridized state at higher pH, inducing spectral changes. theinstituteoffluorescence.com

Table 2: Photophysical Properties of Selected Indole-Related Compounds in Tetrahydrofuran

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Benzo[b]carbazole derivative (2a) | ~340, ~370 | 429 | ~75 |

| Benzo[b]carbazole derivative (2c) | ~340, ~370 | 441 | ~75 |

| Benzo[b]carbazole derivative (2l) | ~340, ~370 | 432 | ~75 |

| Benzo[b]carbazole derivative (5) | ~340, ~370 | 445 | ~75 |

| Benzo[b]carbazole derivative (6) | ~340, ~370 | 460 | ~75 |

Data adapted from a study on substituted benzo[b]carbazoles, demonstrating the influence of substitution on emission wavelengths. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its synthetic derivatives. It measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of molecular identity and composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million), which allows for the unambiguous determination of a compound's elemental formula. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions due to the mass defect of their constituent atoms. nih.gov

For this compound (C₉H₁₀BNO₂), HRMS is used to confirm its elemental composition by comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass. Common ionization techniques used in conjunction with HRMS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. acs.org

Table 3: Theoretical Exact Masses of this compound and Related Ions

| Species | Formula | Ion Type | Calculated m/z (Monoisotopic) |

| This compound | C₉H₁₀¹¹BNO₂ | [M] | 175.0754 |

| Protonated Molecule | C₉H₁₁¹¹BNO₂⁺ | [M+H]⁺ | 176.0832 |

| Sodiated Adduct | C₉H₁₀¹¹BNO₂Na⁺ | [M+Na]⁺ | 198.0651 |

| Deprotonated Molecule | C₉H₉¹¹BNO₂⁻ | [M-H]⁻ | 174.0676 |

Calculations are based on the most abundant isotopes: ¹H=1.007825, ¹²C=12.000000, ¹⁴N=14.003074, ¹⁶O=15.994915, and ¹¹B=11.009305.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Hyphenated techniques that couple a chromatographic separation method with mass spectrometry are crucial for analyzing complex mixtures and reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds like this compound. researchgate.net A significant advantage of LC-MS is that it can often analyze boronic acids directly without prior derivatization. scirp.org The analysis can be challenging due to the tendency of boronic acids to undergo dehydration to form cyclic boroxine (B1236090) trimers. However, method development, including the use of specific mobile phase additives like ammonium (B1175870) acetate (B1210297) or ammonia, can mitigate these issues. rsc.orgresearchgate.net ESI is a common ionization source, and analysis in negative ion mode (monitoring the [M-H]⁻ ion) has proven to be a sensitive and effective approach for quantifying boronic acids. scirp.orgscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and thermally stable compounds. While the indole core is amenable to GC-MS analysis, the high polarity of the boronic acid functional group makes it non-volatile. notulaebotanicae.roresearchgate.netfrontiersin.org Therefore, direct analysis of this compound by GC-MS is generally not feasible. Derivatization is typically required to convert the polar -B(OH)₂ group into a more volatile and thermally stable ester, such as by reacting it with a diol, before it can be analyzed by GC-MS. nih.gov The derivatized compound can then be separated on a capillary column (e.g., HP-5MS) and ionized, commonly by Electron Ionization (EI), which generates a characteristic fragmentation pattern useful for structural confirmation. notulaebotanicae.ronih.gov

Table 4: Typical Chromatographic and Mass Spectrometric Conditions for Boronic Acid Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Ionization Mode | Key Considerations |

| LC-MS | C18 Reverse Phase (e.g., Agilent Poroshell HPH C18) scirp.org | Gradient of Acetonitrile and aqueous buffer (e.g., 0.1% Ammonia or 10 mM Ammonium Acetate) rsc.orgscirp.org | ESI (Negative or Positive) | Suitable for direct analysis; method must be optimized to prevent boroxine formation. rsc.org |

| GC-MS | Capillary (e.g., HP-5MS) notulaebotanicae.ro | Inert gas (e.g., Helium) notulaebotanicae.ro | EI (70 eV) | Requires derivatization of the boronic acid group to increase volatility. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While the specific crystal structure of this compound is not publicly available, its solid-state structure can be predicted based on the known behavior of other arylboronic acids and indole derivatives. A defining characteristic of boronic acids in the solid state is their propensity to form intermolecular hydrogen bonds. The -B(OH)₂ groups are excellent hydrogen bond donors and acceptors, leading to the formation of highly organized supramolecular structures. nih.gov

Most commonly, arylboronic acids form centrosymmetric dimers through a pair of strong O—H···O hydrogen bonds between the boronic acid moieties, creating a characteristic R²₂(8) ring motif. nih.gov These dimers can then be further linked into chains, sheets, or three-dimensional networks through additional hydrogen bonds or other intermolecular forces like π-π stacking involving the indole rings.

The crystal structure of a related heterocyclic compound, (2-benzyloxypyrimidin-5-yl)boronic acid, confirms this dimeric arrangement. nih.gov The analysis of various indole derivatives by X-ray crystallography has also provided detailed insights into their molecular geometries and packing arrangements. mdpi.comresearchgate.net Based on these precedents, it is highly probable that this compound would crystallize to form hydrogen-bonded dimers.

Table 5: Illustrative Crystallographic Data for a Heterocyclic Boronic Acid: (2-benzyloxypyrimidin-5-yl)boronic acid

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁BN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P-1 |

| a (Å) | 5.498(1) |

| b (Å) | 30.4320(17) |

| c (Å) | 6.7086(19) |

| β (°) | 113.54(4) |

| Volume (ų) | 1029.0(4) |

| Z (molecules/unit cell) | 4 |

| Key Feature | Forms centrosymmetric dimers via O—H···O hydrogen bonds. |

Data obtained from the crystallographic study of (2-benzyloxypyrimidin-5-yl)boronic acid serves as a representative example for a substituted heterocyclic boronic acid. nih.gov

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for (2-Methyl-1H-indol-5-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety is introduced via palladium-catalyzed coupling of halogenated indole derivatives with bis(pinacolato)diboron or other boronating agents. Protecting groups (e.g., pinacol esters) are often used to stabilize the boronic acid during synthesis, as free boronic acids are prone to trimerization or oxidation . Scavenger resins (e.g., diethanolamine-functionalized resins) can improve purity by sequestering unreacted boronic acids in non-hydrolytic solvents . Reaction temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄) significantly affect yield, with anhydrous conditions preferred to minimize hydrolysis.

Q. How can LC-MS/MS be optimized for detecting trace impurities in this compound samples?

- Methodological Answer : Use triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity. Key parameters include:

- Ionization : Negative-ion electrospray ionization (ESI) for underivatized boronic acids.

- Column : C18 reversed-phase with 0.1% formic acid in water/acetonitrile gradients.

- MRM Transitions : Monitor specific precursor-to-product ion pairs (e.g., m/z 190 → 146 for the parent compound). Avoid derivatization to reduce sample preparation time . Limit of quantification (LOQ) can reach <1 ppm by optimizing collision energy and dwell time.

Q. What are the primary challenges in characterizing this compound using MALDI-MS, and how can they be mitigated?

- Methodological Answer : Boronic acids often undergo dehydration/trimerization during MALDI-MS, leading to boroxine formation and ambiguous spectra. Solutions include:

- Derivatization : Convert boronic acids to boronic esters (e.g., with pinacol) to stabilize the structure.

- Matrix Selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification, which acts as both matrix and derivatizing agent. This enables sequencing of peptides with up to five boronic acid groups .

- On-Plate Esterification : Reduces sample handling and preserves labile functionalities.

Advanced Research Questions

Q. How do structural modifications at the indole ring of this compound influence its binding kinetics with diol-containing biomolecules?

- Methodological Answer : Substituents on the indole ring (e.g., electron-withdrawing groups at position 2) alter the pKa of the boronic acid, modulating its binding affinity and kinetics. Stopped-flow fluorescence assays reveal that kon values follow the trend D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic binding affinities . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects of substituents on diol binding. For example, methyl groups at position 2 enhance steric hindrance, reducing binding rates with bulky glycans .

Q. What discrepancies exist between theoretical predictions and experimental observations in the thermodynamic vs kinetic binding parameters of this compound with glycoproteins, and how can these be resolved?

- Methodological Answer : Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) often skew experimental binding constants. Surface plasmon resonance (SPR) studies on AECPBA-functionalized surfaces show that buffer composition (e.g., 50 mM HEPES vs. Tris) significantly impacts selectivity. For example, avidin binding to boronic acid surfaces is pH-dependent, with optimal discrimination achieved at pH 8.5 using borate buffers to disrupt non-specific interactions . Validate theoretical models with SPR or isothermal titration calorimetry (ITC) under controlled ionic strength.

Q. How can the thermal degradation pathways of this compound inform its stability in long-term storage and high-temperature reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals degradation onset temperatures (e.g., >250°C for pyrene-1-boronic acid) and decomposition products (e.g., boric oxide residues). For this compound, storage in anhydrous, oxygen-free environments (e.g., under argon) is critical to prevent oxidation. Degradation pathways involve boroxine formation at >150°C, which can be monitored via FTIR for C-B bond cleavage .

Q. What methodological considerations are critical when designing in vitro assays to evaluate the proteasome inhibitory activity of this compound derivatives?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) with purified 20S proteasome to measure chymotrypsin-like activity inhibition. IC₅₀ values for boronic acid inhibitors (e.g., bortezomib) are typically <10 nM .

- Cell-Based Assays : Compare cytotoxicity in multiple myeloma vs. normal cells (e.g., peripheral blood mononuclear cells) to assess selectivity.

- Competitive Inhibition : Pre-incubate proteasomes with inhibitors to evaluate time-dependent binding, as boronic acids form reversible covalent complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。